2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
2,6-Difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of difluoro groups at the 2 and 6 positions of the benzamide ring, and a methylthio group attached to a benzo[d]thiazol-2-yl moiety. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves a multi-step process. One common method starts with the preparation of the benzo[d]thiazole core, which is then functionalized with a methylthio group. The difluoro-substituted benzamide is synthesized separately and then coupled with the benzo[d]thiazole derivative under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while nucleophilic substitution of the difluoro groups can lead to a variety of substituted benzamides.
Scientific Research Applications
2,6-Difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzamide: Lacks the benzo[d]thiazol-2-yl and methylthio groups, making it less complex.
N-(4-(Methylthio)benzo[d]thiazol-2-yl)benzamide: Similar structure but without the difluoro groups.
Benzo[d]thiazol-2-yl derivatives: Various derivatives with different substituents on the benzo[d]thiazole ring.
Uniqueness
The uniqueness of 2,6-difluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide lies in its combination of difluoro, methylthio, and benzo[d]thiazol-2-yl groups. This combination imparts specific chemical and biological properties that are not found in simpler analogs, making it a valuable compound for research and development.
Properties
IUPAC Name |
2,6-difluoro-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS2/c1-21-10-6-3-7-11-13(10)18-15(22-11)19-14(20)12-8(16)4-2-5-9(12)17/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHOGAZYRQNDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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